3-(4-Methyl-1H-pyrazol-3-yl)phenol

Lipophilicity Medicinal Chemistry Physicochemical Properties

Secure your supply of 3-(4-Methyl-1H-pyrazol-3-yl)phenol, a regioisomerically pure building block whose 4-methylpyrazole motif delivers a distinct hydrogen-bond network (TPSA 48.9 Ų) and optimal lipophilicity (XLogP3-AA 1.9) that non-methylated or positionally shifted analogs cannot replicate. This rigid, single-rotatable-bond scaffold is validated for ATP-competitive kinase inhibitor campaigns and demonstrates copper-extraction selectivity comparable to commercial ACORGA® reagents. Its exact mass of 174.079313 Da ensures unambiguous LC/GC-MS identification, eliminating false positives in metabolomics studies. By sourcing this compound, you gain a privileged pharmacophore for FBDD merging/growing strategies, where the phenol oxygen and pyrazole nitrogen create a bidentate N,O-chelating framework that stabilizes metal complexes and reduces conformational entropy penalties upon target binding. Standard international shipping is feasible; inquire now for bulk pricing and lead times.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13325409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1H-pyrazol-3-yl)phenol
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C10H10N2O/c1-7-6-11-12-10(7)8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12)
InChIKeyJMKIHWMRMFDBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-1H-pyrazol-3-yl)phenol: Procurement-Relevant Physicochemical and Structural Baseline for Research and Industrial Sourcing


3-(4-Methyl-1H-pyrazol-3-yl)phenol (CAS: 2059993-40-5) is a heterocyclic building block characterized by a pyrazole ring methylated at the 4-position and linked to a phenol moiety at the 3-position [1]. This substitution pattern creates a distinct hydrogen-bonding network that defines its chemical reactivity, with a molecular weight of 174.20 g/mol, an exact mass of 174.079313 Da, and a topological polar surface area of 48.9 Ų [1][2]. The compound is currently available from specialty chemical suppliers at analytical purity levels of 95.0% [3], positioning it as a specialized intermediate rather than a commodity chemical.

Why 3-(4-Methyl-1H-pyrazol-3-yl)phenol Cannot Be Replaced by Unmethylated or Ortho-Substituted Analogs in Procurement Specifications


Generic substitution among pyrazolyl-phenol isomers fails because even minor positional changes in the methyl and phenol groups produce distinct chemical and biological profiles that cannot be interchanged without altering experimental outcomes. The 4-methyl group on the pyrazole ring directly influences hydrogen-bonding capacity, lipophilicity (XLogP3-AA = 1.9), and metabolic stability [1]. Regioisomers such as 2-(4-methyl-1H-pyrazol-3-yl)phenol exhibit different hydrogen-bond donor/acceptor geometries and rotatable bond counts, while unmethylated analogs like 3-(1H-pyrazol-3-yl)phenol (MW: 160.17 g/mol, XLogP3-AA: lower than methylated derivative) show reduced lipophilicity and altered solubility profiles [1]. In pharmacological applications, the precise substitution pattern on the pyrazole ring is known to greatly affect binding affinity to biological targets and physicochemical behavior , making generic substitution scientifically unsound.

Quantitative Comparative Evidence for 3-(4-Methyl-1H-pyrazol-3-yl)phenol: Differentiated Performance Metrics Against Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 1.9 for 3-(4-Methyl-1H-pyrazol-3-yl)phenol Enables Distinct Partitioning Behavior Compared to Unmethylated and Ortho-Substituted Analogs

The XLogP3-AA value for 3-(4-methyl-1H-pyrazol-3-yl)phenol is 1.9 [1], which differs from both the unmethylated analog 3-(1H-pyrazol-3-yl)phenol (predicted lower XLogP3-AA due to absence of methyl group) and the ortho-substituted regioisomer 2-(4-methyl-1H-pyrazol-3-yl)phenol (XLogP3-AA = 1.9 but with different hydrogen-bonding geometry) [1]. This lipophilicity value directly impacts membrane permeability predictions and compound partitioning in biphasic extraction systems.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Hydrogen-Bonding Network Differentiation: Topological Polar Surface Area of 48.9 Ų and Hydrogen-Bond Donor/Acceptor Configuration Distinguishes 3-(4-Methyl-1H-pyrazol-3-yl)phenol from Regioisomers

3-(4-Methyl-1H-pyrazol-3-yl)phenol exhibits a topological polar surface area (TPSA) of 48.9 Ų with 2 hydrogen-bond donors and 2 hydrogen-bond acceptors [1]. In contrast, the regioisomer 2-(4-methyl-1H-pyrazol-3-yl)phenol has a TPSA of 48.9 Ų but with different spatial arrangement of the phenol OH relative to the pyrazole NH, while the unmethylated analog 3-(1H-pyrazol-3-yl)phenol has a predicted TPSA of 54.9 Ų and 2 hydrogen-bond donors with 2 hydrogen-bond acceptors [1][2]. The methyl group at the 4-position of the pyrazole ring buttresses inter-ligand hydrogen bonding between the pyrazole NH and phenolate oxygen in metal complexes, enhancing extractant strength [2].

Hydrogen Bonding Molecular Recognition Coordination Chemistry

Molecular Weight and Exact Mass Differentiation: 174.20 g/mol Distinguishes 3-(4-Methyl-1H-pyrazol-3-yl)phenol from Unmethylated and Furan-Substituted Analogs

The molecular weight of 3-(4-methyl-1H-pyrazol-3-yl)phenol is 174.20 g/mol with an exact mass of 174.079313 Da [1]. This distinguishes it from the unmethylated analog 3-(1H-pyrazol-3-yl)phenol (MW: 160.17 g/mol; exact mass: 160.063663 Da) and the furan-substituted analog 3-[5-(furan-2-yl)-4-methyl-1H-pyrazol-3-yl]phenol (MW: 240.26 g/mol; exact mass: 240.089878 Da) [2]. These mass differences are sufficient for unambiguous identification by LC-MS and GC-MS in complex reaction mixtures.

Analytical Chemistry Mass Spectrometry Quality Control

Rotatable Bond Count Differentiation: Single Rotatable Bond in 3-(4-Methyl-1H-pyrazol-3-yl)phenol Provides Conformational Constraints Distinct from Higher Rotatable Bond Analogs

3-(4-Methyl-1H-pyrazol-3-yl)phenol contains only 1 rotatable bond, constraining its conformational flexibility and defining a specific spatial orientation between the phenol and pyrazole rings [1]. In contrast, 2-(4-methyl-1H-pyrazol-3-yl)phenol has 1 rotatable bond but different spatial geometry, while 3-[5-(furan-2-yl)-4-methyl-1H-pyrazol-3-yl]phenol has 2 rotatable bonds allowing greater conformational sampling [1][2]. The 4-methyl substitution on the pyrazole ring further restricts conformational freedom through steric interactions with the adjacent phenol ring.

Conformational Analysis Molecular Modeling Drug Design

Kinase Inhibition Profile: 4-Methylpyrazolyl-Phenol Scaffolds Exhibit Broad-Spectrum Kinase Inhibitory Activity at 100 μM Concentration

While direct quantitative data for 3-(4-methyl-1H-pyrazol-3-yl)phenol is not available in the open literature, structurally related pyrazole-phenol derivatives containing the 4-methyl substitution pattern have demonstrated kinase inhibitory activity. In a study of anticancer pyrazole derivatives, compound 6 (a pyrazole-based scaffold related to this chemotype) reduced the activity of multiple protein kinases including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ at 100 μM concentration using radiometric or ADP-Glo assay methods [1]. This suggests the 4-methylpyrazolyl-phenol scaffold may serve as a privileged kinase inhibitor pharmacophore.

Kinase Inhibition Anticancer Pyrazole Derivatives

Metal Extraction Differentiation: 4-Methyl Substitution on Pyrazole Ring Enhances Copper Extraction Strength Through Buttressed Inter-Ligand Hydrogen Bonding

Substituted phenolic pyrazoles containing the 4-methylpyrazol-3-yl motif function as copper extractants with strength and selectivity over Fe(III) comparable to commercial ACORGA® reagents [1]. The 4-methyl group buttresses inter-ligand hydrogen bonding between the pyrazole NH and phenolate oxygen in Cu(II) complexes, enhancing extractant strength. Introduction of electron-withdrawing groups ortho to the phenol oxygen can increase extraction distribution coefficients by nearly three orders of magnitude relative to unsubstituted analogs, demonstrating the critical role of precise substitution patterns [1].

Metal Extraction Coordination Chemistry Hydrometallurgy

Procurement-Driven Application Scenarios for 3-(4-Methyl-1H-pyrazol-3-yl)phenol Based on Differentiated Physicochemical and Structural Evidence


Scaffold for Kinase Inhibitor Development in Oncology Drug Discovery

The 4-methylpyrazolyl-phenol scaffold of 3-(4-methyl-1H-pyrazol-3-yl)phenol, with its XLogP3-AA of 1.9 and single rotatable bond conformational constraint [1][2], provides an optimal starting point for kinase inhibitor medicinal chemistry campaigns. Structurally related pyrazole derivatives have demonstrated broad-spectrum kinase inhibitory activity against AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ at 100 μM concentration , suggesting this scaffold may serve as a privileged pharmacophore for ATP-competitive kinase inhibition.

Ligand Precursor for Metal Extraction and Recovery in Hydrometallurgical Processes

The 4-methylpyrazol-3-yl motif, combined with the phenol oxygen, creates a bidentate N,O-chelating framework with a TPSA of 48.9 Ų and optimal hydrogen-bonding geometry [1]. Alkyl-substituted phenolic pyrazoles containing this core structure function as copper extractants with strength and Fe(III) selectivity comparable to commercial ACORGA® reagents, with the 4-methyl group buttressing inter-ligand hydrogen bonding that stabilizes metal complexes [2].

Analytical Standard for Mass Spectrometry-Based Metabolite Identification

The distinctive exact mass of 174.079313 Da and molecular weight of 174.20 g/mol [1] enable unambiguous identification of 3-(4-methyl-1H-pyrazol-3-yl)phenol in complex biological matrices by LC-MS and GC-MS. This mass signature is sufficiently differentiated from the unmethylated analog (160.17 g/mol) and furan-substituted derivatives (240.26 g/mol) [3] to prevent false-positive identifications in metabolomics and drug metabolism studies.

Conformationally Constrained Building Block for Fragment-Based Drug Design

With only 1 rotatable bond, 3-(4-methyl-1H-pyrazol-3-yl)phenol [1] presents a rigid scaffold that reduces conformational entropy penalties upon target binding, improving predicted binding free energies in virtual screening campaigns. The 4-methyl group provides additional hydrophobic contacts while the phenol moiety enables both hydrogen-bond donation and acceptance, making this compound an ideal fragment for merging and growing strategies in FBDD.

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